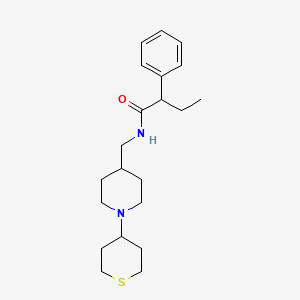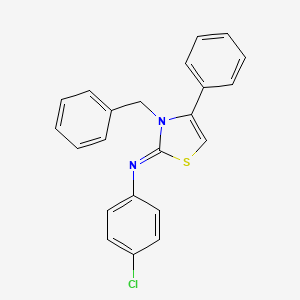
2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Applications De Recherche Scientifique
Pharmacokinetic Properties and Receptor Antagonism
- A study discovered a novel class of CCR2 receptor antagonists, showcasing compounds with small alicyclic groups attached at C2 of the carbon backbone, demonstrating high binding affinity and excellent selectivity toward chemokine receptors, along with favorable pharmacokinetic profiles for in vivo evaluation (Butora et al., 2006).
Synthesis and Pharmacological Evaluation
- Research on a series of novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as dipeptidyl peptidase IV (DPP-4) inhibitors highlighted derivatives that significantly reduced blood glucose excursion in an oral glucose tolerance test by oral administration, indicating their potential as therapeutic agents for diabetes or related metabolic disorders (Nitta et al., 2012).
Anticonvulsant Activity
- A focused library of new N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, butanamide, and related derivatives was synthesized as potential hybrid anticonvulsant agents. These compounds, closely analogs of clinically relevant antiepileptic drugs, displayed broad spectra of activity across preclinical seizure models, suggesting their utility in developing new antiepileptic treatments (Kamiński et al., 2016).
Molecular Docking and Kinetic Mechanism
- A study synthesized different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides and evaluated them for tyrosinase and melanin inhibition, employing in vitro, in vivo, and in silico approaches. This research is pivotal for developing depigmentation drugs with minimal side effects, indicating the compound's potential application in dermatology and cosmetic science (Raza et al., 2019).
Propriétés
IUPAC Name |
2-phenyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2OS/c1-2-20(18-6-4-3-5-7-18)21(24)22-16-17-8-12-23(13-9-17)19-10-14-25-15-11-19/h3-7,17,19-20H,2,8-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOFMUCVSCEMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Morpholino[4-(2-pyrazinyloxy)phenyl]methanone](/img/structure/B2634534.png)
![2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline](/img/structure/B2634535.png)
![N'-[5-tert-Butyl-3-(4-chloro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-propane-1,3-diamine](/img/structure/B2634536.png)

![2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2634538.png)
![1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B2634541.png)

![2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B2634543.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2634544.png)

![1,7-Dicyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2634548.png)
![2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2634551.png)

![2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carbonitrile](/img/structure/B2634554.png)